molecular formula C21H20BrN3O2S2 B12139846 N-(2-bromophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(2-bromophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12139846
M. Wt: 490.4 g/mol
InChI Key: PCGUOASDDJTXSO-UHFFFAOYSA-N
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Description

This compound features a benzothieno[2,3-d]pyrimidine core modified with a prop-2-en-1-yl (allyl) group at position 3 and a sulfanyl-linked acetamide moiety substituted with a 2-bromophenyl group.

Properties

Molecular Formula

C21H20BrN3O2S2

Molecular Weight

490.4 g/mol

IUPAC Name

N-(2-bromophenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H20BrN3O2S2/c1-2-11-25-20(27)18-13-7-3-6-10-16(13)29-19(18)24-21(25)28-12-17(26)23-15-9-5-4-8-14(15)22/h2,4-5,8-9H,1,3,6-7,10-12H2,(H,23,26)

InChI Key

PCGUOASDDJTXSO-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=CC=C3Br)SC4=C2CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the hexahydrobenzothienopyrimidinone core, followed by the introduction of the bromophenyl group and the sulfanylacetamide moiety. Common reagents and conditions include:

    Reagents: Bromobenzene, acetic anhydride, thiourea, allyl bromide, etc.

    Conditions: Reflux, catalytic amounts of acids or bases, inert atmosphere, etc.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl group to sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl group to alcohol.

    Substitution: Halogen exchange reactions on the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Possible applications in material science and nanotechnology.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring
  • Allyl (Prop-2-en-1-yl) vs. Ethyl: The allyl group in the main compound contrasts with the ethyl group in N-(2-bromophenyl)-2-[(3-ethyl-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide ().
  • Bromophenyl Position :
    Analogs with 4-bromophenyl substituents (e.g., ) differ in electronic effects. The para-bromo substitution may enhance resonance stabilization compared to ortho-substitution, affecting dipole interactions and solubility .

Acetamide Substituent Diversity
  • Aromatic vs. N-(2,5-dimethylphenyl) analog (): Methyl groups introduce steric hindrance and electron-donating effects, possibly modulating binding pocket interactions . N-(2-fluorophenyl) analog (): Fluorine’s electronegativity may improve metabolic stability and membrane permeability via reduced oxidative metabolism .

Spectroscopic Data :

  • NMR :
    • The N-(2-methoxy-5-methylphenyl) analog () shows distinct shifts for methoxy (δ ~3.8 ppm) and methyl groups (δ ~2.1 ppm). Allyl protons in the main compound would likely resonate near δ 5–6 ppm, differing from ethyl analogs (δ ~1.2–1.5 ppm) .
    • In , regions A (δ 29–36 ppm) and B (δ 39–44 ppm) in ¹³C NMR highlight substituent-induced chemical shift variations, applicable to comparing allyl vs. alkyl groups .
  • HRMS :
    The N-(2-fluorophenyl) analog () has a molecular formula of C₂₄H₁₉BrFN₃O₂S₂ (MW = 576.45 g/mol), whereas the ethyl-substituted analog () has C₂₄H₂₃BrN₃O₂S₂ (MW = 562.53 g/mol), reflecting mass differences due to fluorine vs. hydrogen substitution .

Physical Properties :

  • The 4-bromophenyl-dihydropyrimidin analog () has a melting point >259°C, suggesting high crystallinity typical of brominated acetamides. Allyl-substituted analogs may exhibit lower melting points due to reduced symmetry .
Implications for Bioactivity

While direct bioactivity data for the main compound is lacking, structural trends from analogs suggest:

  • Bromophenyl Position : Para-substitution () may improve target affinity compared to ortho-substitution due to reduced steric clash.
  • Electron-Withdrawing Groups : Fluorine () or bromine enhance stability and membrane penetration, critical for drug-likeness.
  • Allyl vs. Alkyl Groups : Allyl’s unsaturation could facilitate covalent binding or metabolic activation, a double-edged sword for therapeutic utility .

Data Tables

Table 1: Structural and Physical Comparison
Compound Pyrimidine Substituent Acetamide Substituent Melting Point (°C) Molecular Formula
Main Compound Allyl 2-bromophenyl N/A C₂₃H₂₀BrN₃O₂S₂
N-(2,5-dimethylphenyl) analog 4-bromophenyl 2,5-dimethylphenyl N/A C₂₆H₂₅BrN₃O₂S₂
N-(1-naphthyl) analog 4-bromophenyl 1-naphthyl N/A C₂₇H₂₁BrN₃O₂S₂
Ethyl-substituted analog Ethyl 2-bromophenyl N/A C₂₄H₂₃BrN₃O₂S₂

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